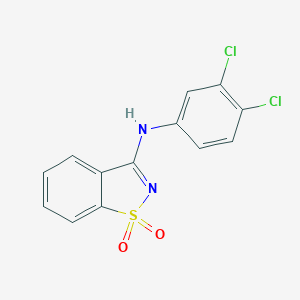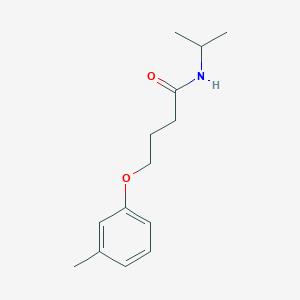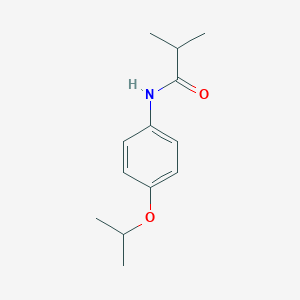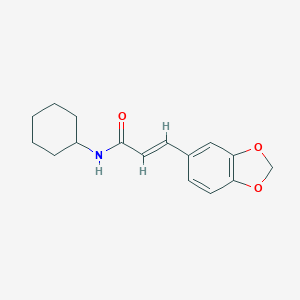
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, also known as AMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPB is a synthetic molecule that belongs to the class of benzamides and has a molecular formula of C15H16N2O.
作用機序
The mechanism of action of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide involves its ability to inhibit the activity of PARP-1 and tankyrase-1 enzymes. PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival, and its inhibition by 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide leads to the accumulation of DNA damage and cell death. Tankyrase-1 is an enzyme that regulates the Wnt signaling pathway, and its inhibition by 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide leads to the stabilization of Axin, a negative regulator of the Wnt pathway, resulting in the inhibition of cell proliferation and tumor growth.
Biochemical and Physiological Effects
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of PARP-1 and tankyrase-1 enzymes, induction of DNA damage, inhibition of cell proliferation, and apoptosis. Additionally, 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has also been shown to improve insulin sensitivity and glucose tolerance in diabetic mice, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments, including its availability, ease of synthesis, and potent inhibitory activity against PARP-1 and tankyrase-1 enzymes. However, there are also some limitations to using 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the research on 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, including its potential applications in cancer therapy, neuroprotection, and diabetes treatment. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, as well as its potential side effects and toxicity. Furthermore, the development of more potent and selective inhibitors of PARP-1 and tankyrase-1 enzymes based on the structure of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide involves the reaction of 2-amino-4-methylpyridine with 3-chloro-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to obtain the final product, 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide. The purity and yield of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit potent inhibitory activity against several enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and tankyrase-1, which are involved in various cellular processes such as DNA repair, telomere maintenance, and Wnt signaling. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has also been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
特性
製品名 |
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
3-amino-4-methyl-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-6-7-11(8-12(9)15)14(18)17-13-5-3-4-10(2)16-13/h3-8H,15H2,1-2H3,(H,16,17,18) |
InChIキー |
ZTHAUTYIMJBRQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B255480.png)

![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)
![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)
![2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B255491.png)

![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)



![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)

![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)